molecular formula C12H11NO B15371890 2-(3-Methylphenoxy)pyridine CAS No. 4783-77-1

2-(3-Methylphenoxy)pyridine

Cat. No.: B15371890
CAS No.: 4783-77-1
M. Wt: 185.22 g/mol
InChI Key: OAWUVCPIXULPNA-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)pyridine is a pyridine derivative characterized by a phenoxy group substituted with a methyl group at the meta position. Its molecular structure combines the aromatic pyridine ring with a substituted phenoxy moiety, making it a versatile intermediate in organic synthesis and catalysis. This compound has been prominently utilized in ruthenium-catalyzed C–H bond functionalization reactions to synthesize biaryl compounds, as demonstrated in recent studies .

In catalytic applications, this compound serves as a directing group, enabling regioselective coupling reactions. For instance, it participates in reactions with 4-bromoanisole under ruthenium catalysis to yield biaryl products. The methyl substituent on the phenoxy group influences electronic and steric properties, which can modulate reaction efficiency and selectivity .

Properties

CAS No.

4783-77-1

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

2-(3-methylphenoxy)pyridine

InChI

InChI=1S/C12H11NO/c1-10-5-4-6-11(9-10)14-12-7-2-3-8-13-12/h2-9H,1H3

InChI Key

OAWUVCPIXULPNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of 2-(3-methylphenoxy)pyridine can be contextualized by comparing it with structurally related pyridine derivatives. Key comparisons are outlined below:

2-(3-Fluorophenoxy)pyridine

  • Structural Difference: The methyl group in this compound is replaced by a fluorine atom.
  • Electronic Effects : Fluorine is electron-withdrawing, while methyl is electron-donating. This contrast significantly impacts catalytic activity.
  • Reactivity in Ruthenium-Catalyzed Reactions: In reactions with 4-bromoanisole, 2-(3-fluorophenoxy)pyridine (73n) and this compound (73l) were used as competing substrates. When both compounds were present in equimolar amounts (1.50 mmol each), the product ratio (75lb:75nb) was 1:2.5, favoring the fluorinated derivative due to fluorine’s stronger directing ability . Conversion Rate: Full conversion of 4-bromoanisole was achieved under these conditions .

2-Phenoxypyridine

  • Structural Difference: Lacks substituents on the phenoxy ring.
  • Electronic Effects: The unsubstituted phenoxy group offers intermediate electronic properties compared to methyl- or fluorine-substituted analogs.
  • Reactivity in Catalysis: In a reaction with 2-(3-fluorophenoxy)pyridine (73n) and 2-phenoxypyridine (73a), the product ratio (75lb:75nb) shifted to 1:1.1, indicating reduced selectivity compared to the methyl/fluoro pair . Implication: The absence of substituents diminishes steric and electronic differentiation, leading to less controlled product distributions .

4-(2-Methoxyphenyl)-2-phenylpyridine

  • Structural Difference: Features a methoxy group on the phenyl ring and lacks the phenoxy linkage.
  • Applications : Primarily studied for safety profiles (e.g., skin/eye irritation protocols) rather than catalytic utility .

Data Table: Comparative Analysis of Pyridine Derivatives

Compound Substituent Electronic Effect Reaction with 4-Bromoanisole (Product Ratio) Conversion Efficiency
This compound -CH₃ Electron-donating 75lb:75nb = 1:2.5 (with 73n) Full conversion
2-(3-Fluorophenoxy)pyridine -F Electron-withdrawing 75lb:75nb = 1:2.5 (with 73l) Full conversion
2-Phenoxypyridine None Neutral 75lb:75nb = 1:1.1 (with 73n) Full conversion

Key Research Findings

Substituent Effects on Catalytic Selectivity: Electron-withdrawing groups (e.g., -F) enhance directing group efficacy in ruthenium-catalyzed reactions, whereas electron-donating groups (e.g., -CH₃) offer moderate selectivity .

Synthetic Utility: this compound’s stability under high-temperature (120°C) and prolonged (20-hour) reaction conditions makes it suitable for industrial-scale synthesis .

Comparative Limitations: Unsubstituted phenoxy derivatives (e.g., 2-phenoxypyridine) exhibit lower selectivity, underscoring the importance of substituents in tuning reactivity .

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